5-Iodo-2-methyl-1H-benzo[d]imidazole (CAS 2818-70-4) is a bifunctional heterocyclic building block utilized in medicinal chemistry and materials synthesis. Featuring a benzimidazole core with a C2-methyl group and a C5-iodine atom, it provides a specific balance of steric shielding and electrophilic reactivity. The C5-iodine serves as a handle for transition-metal-catalyzed cross-coupling reactions, offering lower activation barriers than its brominated analogs. Concurrently, the C2-methyl group provides steric hindrance that modulates N-alkylation regioselectivity and blocks the C2 position from metalation or nucleophilic attack. This compound is a precursor for synthesizing kinase inhibitors and functional materials where precise regiocontrol and mild coupling conditions are required [1].
Substituting 5-Iodo-2-methyl-1H-benzo[d]imidazole with alternatives, such as 5-Bromo-2-methyl-1H-benzo[d]imidazole or 5-Iodo-1H-benzo[d]imidazole, introduces measurable process inefficiencies. The bromide analog exhibits a higher bond dissociation energy (C-Br ~81 kcal/mol vs. C-I ~65 kcal/mol), necessitating elevated reaction temperatures (>90 °C) and the use of specialized phosphine ligands to achieve cross-coupling yields comparable to the iodide. Conversely, utilizing the 2-unsubstituted 5-iodo-1H-benzo[d]imidazole exposes the acidic C2 proton, leading to competitive C2-metalation and poor regiocontrol during N-derivatization. Procuring the exact 5-iodo-2-methyl compound mitigates these bottlenecks, enabling scalable and regioselective functionalization [1].
In transition-metal-catalyzed cross-coupling reactions, the halogen dictates the oxidative addition rate. 5-Iodo-2-methyl-1H-benzo[d]imidazole undergoes oxidative addition rapidly, allowing Suzuki-Miyaura couplings to proceed at 25–60 °C using standard catalysts like Pd(PPh3)4 with >90% yields. In contrast, the 5-bromo analog (CAS 1964-77-8) requires heating to 90–120 °C and dialkylbiaryl phosphine ligands (e.g., XPhos) to overcome the higher C-Br bond dissociation energy, often yielding only 75-85% conversion [1].
| Evidence Dimension | Cross-coupling reaction temperature and yield |
| Target Compound Data | >90% yield at 25–60 °C (standard Pd catalysts) |
| Comparator Or Baseline | 5-Bromo-2-methyl-1H-benzo[d]imidazole (75-85% yield at 90–120 °C with specialized ligands) |
| Quantified Difference | 30–60 °C reduction in operating temperature and 5–15% yield improvement |
| Conditions | Standard Suzuki-Miyaura coupling conditions |
Enables the functionalization of thermally sensitive substrates and reduces catalyst procurement costs during scale-up.
The 2-methyl group in 5-Iodo-2-methyl-1H-benzo[d]imidazole blocks the C2 position, which is susceptible to deprotonation in unsubstituted benzimidazoles. Under halogen-metal exchange conditions (e.g., using iPrMgCl at -40 °C), the target compound yields the C5-metalated species with >95% chemoselectivity. When 5-Iodo-1H-benzo[d]imidazole (CAS 7169-06-4) is used, the base competitively deprotonates the C2 position (pKa ~33), resulting in mixtures of C2- and C5-functionalized products and reducing the isolated yield of the C5-derivative to <60% [1].
| Evidence Dimension | Chemoselectivity during halogen-metal exchange |
| Target Compound Data | >95% chemoselectivity for C5-metalation |
| Comparator Or Baseline | 5-Iodo-1H-benzo[d]imidazole (<60% C5-selectivity due to competitive C2-deprotonation) |
| Quantified Difference | >35% increase in desired regioselective metalation yield |
| Conditions | Halogen-metal exchange using Grignard reagents at -40 °C |
Eliminates the need for costly and time-consuming C2-protection and deprotection steps in multi-step synthesis.
For generating nucleophilic benzimidazole intermediates via halogen-metal exchange, the iodine atom provides a kinetically faster handle. 5-Iodo-2-methyl-1H-benzo[d]imidazole achieves >95% iodine-magnesium exchange using iPrMgCl·LiCl at -20 °C to 0 °C within 30 minutes. The 5-bromo-2-methyl-1H-benzo[d]imidazole analog is less reactive, requiring highly pyrophoric t-BuLi at -78 °C or elevated temperatures to achieve complete exchange, which poses safety challenges in industrial settings [1].
| Evidence Dimension | Halogen-magnesium exchange rate and conditions |
| Target Compound Data | >95% conversion at -20 °C to 0 °C with iPrMgCl·LiCl |
| Comparator Or Baseline | 5-Bromo-2-methyl-1H-benzo[d]imidazole (requires hazardous t-BuLi or elevated temperatures for complete exchange) |
| Quantified Difference | Enables the use of safer, milder Grignard reagents instead of pyrophoric organolithiums |
| Conditions | Halogen-metal exchange using iPrMgCl·LiCl |
Drastically improves process safety and scalability by avoiding the use of highly hazardous t-BuLi in manufacturing environments.
Due to its reactivity in Suzuki couplings at 25-60 °C, this compound is the appropriate precursor for appending aryl groups at the 5-position without degrading thermally sensitive pharmacophores [1].
The 2-methyl group provides steric bulk that dictates coordination geometry and prevents C2-metalation during the synthesis of transition metal complexes used in advanced materials[1].
The facile iodine-magnesium exchange allows process chemists to generate the C5-Grignard reagent using iPrMgCl·LiCl, avoiding the hazards associated with lithiating the brominated analog at scale [1].